molecular formula C16Cl2F32 B3105877 1,16-Dichloroperfluorohexadecane CAS No. 1555-20-0

1,16-Dichloroperfluorohexadecane

Cat. No.: B3105877
CAS No.: 1555-20-0
M. Wt: 871 g/mol
InChI Key: YXKOZECVBPPZAN-UHFFFAOYSA-N
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Description

1,16-Dichloroperfluorohexadecane (CAS 1555-20-0) is a fully fluorinated alkane with a 16-carbon backbone, substituted by chlorine atoms at both terminal positions. Its molecular formula is C₁₆Cl₂F₃₂, and it has a molar mass of 871.03 g/mol . The compound’s structure—characterized by a perfluorinated chain and terminal chlorines—imparts exceptional chemical inertness, thermal stability, and resistance to degradation, traits common to per- and polyfluoroalkyl substances (PFAS). These properties make it suitable for high-performance applications, such as specialty lubricants and coatings, though its environmental persistence raises concerns under the Stockholm Convention on Persistent Organic Pollutants (POPs) .

Properties

IUPAC Name

1,16-dichloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16-dotriacontafluorohexadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16Cl2F32/c17-15(47,48)13(43,44)11(39,40)9(35,36)7(31,32)5(27,28)3(23,24)1(19,20)2(21,22)4(25,26)6(29,30)8(33,34)10(37,38)12(41,42)14(45,46)16(18,49)50
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKOZECVBPPZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16Cl2F32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,16-Dichloroperfluorohexadecane can be synthesized through the direct fluorination of hexadecane using elemental fluorine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure complete fluorination while avoiding side reactions. The process involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in specialized reactors designed to handle the highly reactive fluorine gas. Safety measures are crucial due to the hazardous nature of fluorine .

Chemical Reactions Analysis

Types of Reactions

1,16-Dichloroperfluorohexadecane primarily undergoes substitution reactions due to the presence of chlorine atoms. These reactions include:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,16-Dichloroperfluorohexadecane has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1,16-Dichloroperfluorohexadecane is primarily based on its chemical stability and resistance to degradation. In biological systems, it interacts with lipid membranes, altering their properties without being metabolized. In industrial applications, it forms protective coatings that repel water, oil, and other contaminants .

Comparison with Similar Compounds

1,8-Dichlorohexadecafluorooctane

This shorter-chain analog (C₈Cl₂F₁₆, molar mass ~470.9 g/mol) shares terminal chlorine substitution but has an 8-carbon chain. The reduced chain length lowers molar mass and increases volatility compared to 1,16-Dichloroperfluorohexadecane. Shorter chains may degrade slightly faster in the environment, though both remain highly persistent .

Perfluoroalkyl Iodides

  • Dodecane, 12-iodo-pentacosafluoro (CAS 307-60-8, C₁₂F₂₅I, 746 g/mol): A 12-carbon chain with terminal iodine. Iodine’s higher atomic radius and weaker C-I bond increase reactivity compared to chlorine-substituted analogs, making it more susceptible to nucleophilic substitution .
  • Decane, 10-iodo-heneicosafluoro (CAS 423-62-1, C₁₀F₂₁I, 646 g/mol): The 10-carbon chain and iodine substituent further reduce persistence in environmental matrices compared to longer-chain derivatives .

Carboxylic Acid Derivatives: PFOA

Perfluorooctanoic acid (PFOA, CAS 335-67-1, C₈HF₁₅O₂, 414.07 g/mol) is an 8-carbon PFAS with a carboxylic acid group. Unlike this compound, PFOA is water-soluble and bioaccumulative, with well-documented toxicity in mammals. It is listed under the Stockholm Convention due to its global environmental prevalence .

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents Carbon Chain Length Key Property Differences
This compound 1555-20-0 C₁₆Cl₂F₃₂ 871.03 Terminal Cl 16 Highest persistence, low volatility
1,8-Dichlorohexadecafluorooctane N/A C₈Cl₂F₁₆ ~470.9 Terminal Cl 8 Higher volatility, moderate persistence
Dodecane, 12-iodo-pentacosafluoro 307-60-8 C₁₂F₂₅I 746 Terminal I 12 Reactive C-I bond, lower stability
Decane, 10-iodo-heneicosafluoro 423-62-1 C₁₀F₂₁I 646 Terminal I 10 Moderate reactivity, shorter half-life
Perfluorooctanoic acid (PFOA) 335-67-1 C₈HF₁₅O₂ 414.07 Carboxylic acid 8 Water-soluble, endocrine-disrupting

Research Findings and Implications

  • Chain Length vs. Persistence : Longer perfluoroalkyl chains (e.g., 16-carbon) exhibit greater thermal and chemical stability due to increased van der Waals interactions, but they persist longer in ecosystems .
  • Substituent Reactivity : Chlorine’s electronegativity and strong C-Cl bond enhance stability compared to iodine-substituted analogs, which degrade more readily via dehalogenation pathways .
  • Environmental Impact : While PFOA’s water solubility and mobility make it a widespread contaminant, this compound’s hydrophobicity limits leaching into groundwater but increases adsorption to soils and sediments .

Biological Activity

1,16-Dichloroperfluorohexadecane is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound is part of a larger class of perfluorinated alkyl substances (PFAS), which are known for their persistence in the environment and their complex interactions with biological systems.

Chemical Structure and Properties

This compound has a molecular formula of C16Cl2F34C_{16}Cl_2F_{34}. Its structure features a long carbon chain fully substituted with fluorine atoms, except for two chlorine substituents at the 1 and 16 positions. This configuration contributes to its hydrophobic nature and resistance to degradation.

Biological Activity

The biological activity of this compound is primarily characterized by its interactions with cellular membranes and proteins. The following sections summarize key findings from recent research regarding its biological effects.

  • Cell Membrane Interaction : Due to its hydrophobic nature, this compound can integrate into cell membranes, potentially disrupting membrane integrity and affecting cellular signaling pathways.
  • Endocrine Disruption : Some studies suggest that perfluorinated compounds may act as endocrine disruptors, interfering with hormone signaling pathways. This could lead to various health implications, including reproductive and developmental issues.

Toxicological Studies

Recent toxicological assessments have revealed several important findings regarding the safety profile of this compound:

  • Acute Toxicity : In laboratory settings, acute exposure to high concentrations has shown cytotoxic effects in various cell lines, indicating a need for caution in handling this compound.
  • Chronic Exposure Effects : Long-term exposure studies have indicated potential liver toxicity and alterations in lipid metabolism, which are common concerns associated with PFAS compounds.

Case Studies

Several case studies have highlighted the biological impacts of this compound:

  • Study on Hepatic Function : A study conducted on rodent models demonstrated that chronic exposure led to significant liver enzyme alterations, suggesting hepatotoxicity. The study emphasized the need for further investigation into the compound's effects on liver function and metabolic pathways.
  • Endocrine Disruption Assessment : Another study focused on the endocrine-disrupting potential of various PFAS, including this compound. Results indicated changes in hormone levels related to reproductive health, raising concerns about its impact on fertility.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
CytotoxicityInduces cell death in cultured cell lines
Liver ToxicityAlters liver enzyme levels in rodent models
Endocrine DisruptionAffects hormone levels related to reproduction
Metabolic EffectsImpacts lipid metabolism

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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